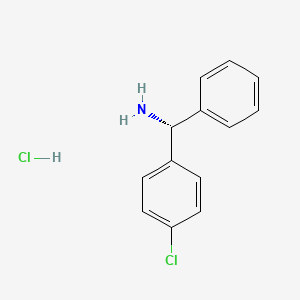
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl
Overview
Description
Scientific Research Applications
Catalytic Activity in Organic Synthesis
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl is involved in various catalytic processes in organic synthesis. For instance, it has been used in the synthesis of tetraphenylethene derivatives showing aggregation-induced emission (AIE) characteristics, which are significant in the development of new materials for chemical sensing and environmental monitoring. The study demonstrated the compound's utility in creating materials with high solid-state fluorescence quantum yields and reversible fluorescence switching, highlighting its potential in materials science (Wang et al., 2015).
Anticancer Activity
Research involving (R)-(4-Chlorophenyl)(phenyl)methanamine HCl derivatives has explored their potential in cancer therapy. New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases containing this moiety were characterized and their anticancer activities investigated. These complexes demonstrated significant cytotoxicity against various human cancerous cell lines, including breast, liver, and prostate cancer cells, offering insights into the development of new anticancer agents (Mbugua et al., 2020).
Environmental Applications
The compound has also found application in environmental science, specifically in the adsorptive removal of phenolic compounds from aqueous solutions. Porous magnetic resin grafted with chitosan beads, incorporating (R)-(4-Chlorophenyl)(phenyl)methanamine HCl, demonstrated high efficiency in removing phenols, suggesting its utility in water treatment processes. This application is crucial for the removal of hazardous substances from water, showcasing the compound's environmental benefits (Heydaripour et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl have been explored for their therapeutic potential. Studies have synthesized new derivatives and investigated their pharmacological profiles, including their roles as ligands for treating Alzheimer's disease. These derivatives demonstrated inhibitory activities against enzymes relevant to Alzheimer's, suggesting the compound's significance in developing treatments for neurodegenerative diseases (Kumar et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Molecules with similar structures, such as methenamine and phenethylamine , have been found to interact with various targets. Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections , while phenethylamine interacts with various receptors such as primary amine oxidase and trypsin .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Amines in general can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, and the presence of other molecules. For example, the antibacterial activity of methenamine is dependent on the pH of the environment .
properties
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



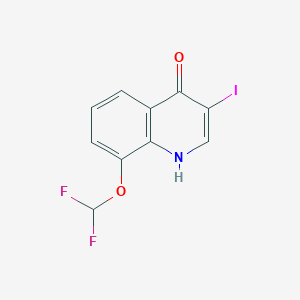
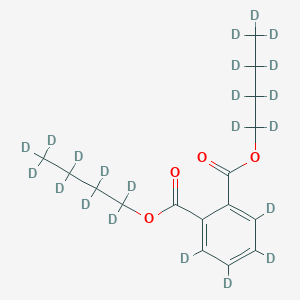
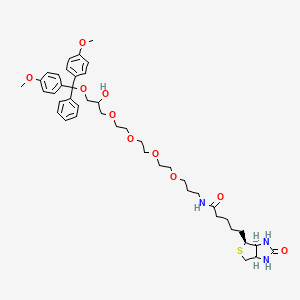
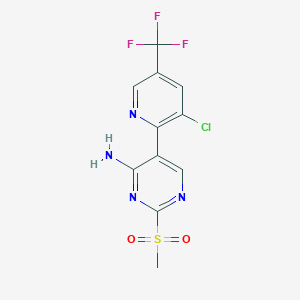
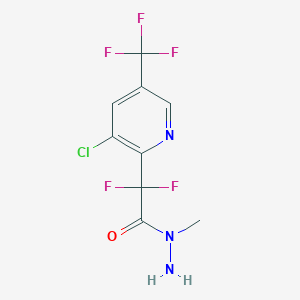

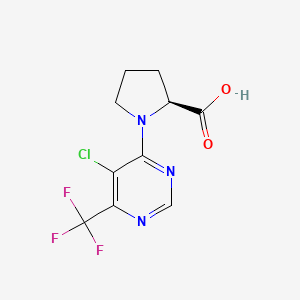
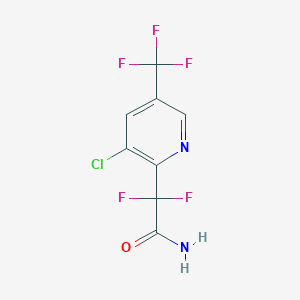
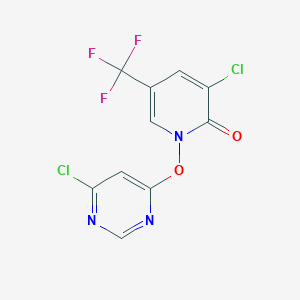


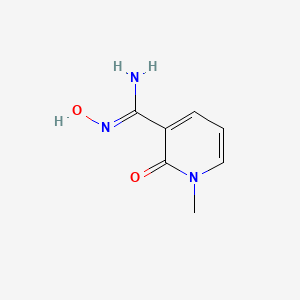
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)
